REACTION_CXSMILES
|
[CH2:1]1[CH2:11][CH2:10][N:9]2C(=NCCC2)[CH2:3][CH2:2]1.[C:12]([O:16][C:17](=[O:21])[CH2:18][C:19]#[N:20])([CH3:15])([CH3:14])[CH3:13].I[CH2:23][CH2:24][CH3:25]>CN(C=O)C.CCOC(C)=O>[C:12]([O:16][C:17](=[O:21])[C:11]([C:10]#[N:9])([CH2:1][CH2:2][CH3:3])[CH2:23][CH2:24][CH3:25])([CH3:13])([CH3:14])[CH3:15].[C:12]([O:16][C:17](=[O:21])[CH:18]([C:19]#[N:20])[CH2:2][CH2:1][CH3:11])([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
6.03 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.58 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight subsequently
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed with cold water, dil. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
EtOAc phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C(CCC)(CCC)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.87 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C(CCC)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |